N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide
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Overview
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is also known by the registry number ZINC000012180801 .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine ring system, which is a bicyclic compound consisting of a pyridine ring fused to a pyrimidine ring . The compound also contains an ethoxy group and a nicotinamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 372.4 . The solubility of this compound in DMSO is unknown .Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Synthesis: Studies have focused on the synthesis of pyrimidine derivatives, demonstrating their versatility in creating compounds with potential insecticidal and antibacterial activities. For instance, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings shows the chemical flexibility and applicability of similar compounds in creating biologically active agents (Hossan et al., 2012).
- Advanced Material Synthesis: A novel synthesis approach involving N-(pyrimidin-2-yl)-N'-ethoxylacyl thiourea highlights the compound's role in material science, particularly in the development of new materials with specific electronic or optical properties (Ren Ying, 2010).
Biological Applications
- Antibacterial and Antifungal Activities: Compounds structurally related to the specified chemical have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Narayana et al., 2009).
- Enzyme Inhibition: Some derivatives have shown inhibitory activity against specific enzymes, suggesting their utility in studying enzyme mechanisms or developing therapeutic agents targeting these enzymes (Seela et al., 1984).
Structural and Spectroscopic Analysis
- Crystal Structure Determination: The structural elucidation of pyrimidinone compounds, through crystallography and spectroscopy, aids in understanding the molecular basis of their activity and allows for the rational design of derivatives with enhanced properties (Gonçalves et al., 2013).
- Spectral Characterization: Detailed spectral analysis, including NMR and IR spectroscopy, facilitates the characterization of these compounds, essential for their application in various scientific investigations (Rani et al., 2012).
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been known to inhibit dhfr (dihydrofolate reductase) with high affinity .
Mode of Action
The compound likely interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein. For instance, pyridopyrimidine drugs inhibit DHFR, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition stops the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nucleotide synthesis, given its potential inhibition of DHFR . By reducing the availability of tetrahydrofolate, the compound could disrupt the synthesis of purines and pyrimidines, essential building blocks of DNA and RNA. This disruption could affect various downstream processes, including DNA replication and RNA transcription, ultimately leading to cell death .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of DNA and RNA synthesis due to the inhibition of DHFR . This disruption could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-17-13(6-5-9-19-17)16(23)21-15-12(3)20-14-8-7-11(2)10-22(14)18(15)24/h5-10H,4H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRSLJAZJJYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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